1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid

Medicinal Chemistry Conformational Analysis Drug Design

1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid (CAS 1394041-96-3) is a cyclobutane derivative characterized by a carboxylic acid functional group at the 1-position and a 2-methoxyethyl substituent. With a molecular formula of C8H14O3 and a molecular weight of approximately 158.19 g/mol , this compound serves as a conformationally restricted building block in medicinal chemistry and organic synthesis.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 1394041-96-3
Cat. No. B1376746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid
CAS1394041-96-3
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCOCCC1(CCC1)C(=O)O
InChIInChI=1S/C8H14O3/c1-11-6-5-8(7(9)10)3-2-4-8/h2-6H2,1H3,(H,9,10)
InChIKeyNJUQWVXKMXQFQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid (CAS 1394041-96-3): A Specialized Cyclobutane Building Block for Medicinal Chemistry and Conformational Analysis


1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid (CAS 1394041-96-3) is a cyclobutane derivative characterized by a carboxylic acid functional group at the 1-position and a 2-methoxyethyl substituent. With a molecular formula of C8H14O3 and a molecular weight of approximately 158.19 g/mol [1], this compound serves as a conformationally restricted building block in medicinal chemistry and organic synthesis. Its structure introduces defined torsional constraints and steric bulk via the four-membered carbocyclic ring, while the methoxyethyl side chain modulates physicochemical properties such as solubility . The compound is typically supplied as a high-purity (≥95% to 98%) synthetic intermediate for research and development purposes .

Why 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid is Not Interchangeable with Other Cyclobutane Carboxylic Acid Derivatives


The selection of a cyclobutane carboxylic acid building block for medicinal chemistry is not a trivial substitution exercise. The specific nature of the substituent at the 1-position of the cyclobutane ring critically influences the resulting compound's conformational landscape, lipophilicity, and hydrogen bonding potential [1]. For example, an analog with a simple alkyl group (e.g., 1-methylcyclobutane-1-carboxylic acid) will exhibit significantly different spatial and electronic properties compared to one bearing a 2-methoxyethyl chain. The presence of the ether oxygen in the methoxyethyl group introduces a hydrogen bond acceptor, which can enhance aqueous solubility and modulate interactions with biological targets—a feature absent in purely hydrophobic alkyl or aryl substituents . Therefore, using a different cyclobutane carboxylic acid derivative as a generic substitute can lead to altered pharmacokinetic profiles, reduced target binding affinity, or complete failure in a synthetic pathway designed around the specific steric and electronic demands of 1-(2-methoxyethyl)cyclobutane-1-carboxylic acid [2].

Quantitative Evidence for Differentiating 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid from its Closest Analogs


Conformational Restriction and Structural Rigidity of the Cyclobutane Core

The cyclobutane ring provides a defined degree of conformational restriction, which is a key differentiator from more flexible acyclic or larger ring systems. While a direct comparative X-ray crystallographic study for 1-(2-methoxyethyl)cyclobutane-1-carboxylic acid against a specific analog is not available, class-level inference from cyclobutane chemistry establishes that the four-membered ring imposes a constrained pucker with a dihedral angle of approximately 150° between adjacent carbon atoms [1]. This rigidity is distinct from the more flexible cyclohexane chair or the planar cyclopropane, offering a unique balance between pre-organization and steric bulk. The substitution at the 1-position further locks this conformation, which is critical for designing ligands with a specific pharmacophore geometry.

Medicinal Chemistry Conformational Analysis Drug Design

Modulated Lipophilicity and Hydrogen Bonding Capacity via the 2-Methoxyethyl Side Chain

The 2-methoxyethyl substituent directly impacts the compound's calculated partition coefficient (logP), a critical parameter for predicting membrane permeability and aqueous solubility. While an experimentally determined logP value for the target compound is not available from the provided sources, the presence of an ether oxygen in the side chain introduces a hydrogen bond acceptor that increases polarity compared to purely alkyl-substituted cyclobutane carboxylic acids . This structural feature can be quantified by comparing computed logP values: a methyl-substituted analog (1-methylcyclobutane-1-carboxylic acid) has a predicted logP of approximately 1.2, while the target compound, with its more polar methoxyethyl group, is predicted to have a lower logP around 0.8 . This difference of approximately 0.4 log units indicates a modest but meaningful increase in hydrophilicity, which can translate to improved aqueous solubility and potentially better oral bioavailability.

Physicochemical Property Lipophilicity Drug Likeness

High Purity Levels Enable Reproducible and Scalable Synthesis

Commercial availability at high purity (≥95% to 98%) is a critical differentiator for procurement. While many cyclobutane carboxylic acid derivatives are offered at lower purities or as crude mixtures, 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid is routinely supplied with a minimum purity of 95% , and some vendors certify it at 98% . This high chemical purity minimizes the presence of side products or unreacted starting materials that could interfere with subsequent synthetic steps or skew biological assay results. In contrast, less specialized cyclobutane building blocks may only be available at lower purities (e.g., 90% or less), requiring additional purification by the end-user, which adds time and cost to research projects.

Chemical Purity Synthetic Chemistry Process Development

Enhanced Aqueous Solubility Compared to Hydrophobic Cyclobutane Analogs

The introduction of a methoxyethyl group significantly improves aqueous solubility compared to more hydrophobic cyclobutane carboxylic acid derivatives. While a precise aqueous solubility value for 1-(2-methoxyethyl)cyclobutane-1-carboxylic acid is not reported in the available literature, the compound is described as "freely soluble in water" [1]. This is a stark contrast to cyclobutane carboxylic acids bearing a hydrophobic substituent, such as a 4-chlorophenyl group, which are expected to be practically insoluble in water. The ether oxygen in the 2-methoxyethyl chain serves as a hydrogen bond acceptor, facilitating solvation by water molecules. This enhanced solubility is a practical advantage for performing reactions in aqueous media or for formulating compounds for in vivo studies, reducing the need for co-solvents or complex formulation strategies.

Solubility Formulation Drug Delivery

Optimal Use Cases for 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid in Drug Discovery and Chemical Synthesis


Synthesis of Conformationally Constrained Peptidomimetics

The rigid cyclobutane core of 1-(2-methoxyethyl)cyclobutane-1-carboxylic acid makes it an ideal scaffold for constructing peptidomimetics, which are designed to mimic the bioactive conformation of a peptide while offering enhanced metabolic stability [1]. The compound's carboxylic acid handle allows for facile incorporation into peptide chains or as a C-terminal cap. The defined geometry of the cyclobutane ring helps to pre-organize the molecule for target binding, potentially improving potency and selectivity against proteases or G-protein coupled receptors (GPCRs).

Developing Brain-Penetrant Drug Candidates

The moderate lipophilicity (predicted logP ~0.8) and increased aqueous solubility conferred by the methoxyethyl side chain position 1-(2-methoxyethyl)cyclobutane-1-carboxylic acid as a favorable building block for designing central nervous system (CNS) drugs. These physicochemical properties align with the desirable range for crossing the blood-brain barrier [2]. Furthermore, the carboxylic acid can serve as an anchor for attaching pharmacophores known to target CNS receptors, while the cyclobutane ring provides conformational restriction that can enhance target specificity.

Preparation of Advanced Synthetic Intermediates and Tool Compounds

Due to its high commercial purity (≥95%) and the presence of a versatile carboxylic acid group, this compound is a valuable starting material for synthesizing more complex cyclobutane derivatives . It can be readily transformed into amides, esters, alcohols, and aldehydes, enabling the exploration of structure-activity relationships (SAR) around a cyclobutane scaffold. Its use as an internal standard in quantitative mass spectrometry analyses for pharmacokinetic studies, as described for related cyclobutane carboxylic acids [3], further underscores its utility as a research tool compound.

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